molecular formula C11H7Cl2NO3 B13126374 Methyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate

Methyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate

Cat. No.: B13126374
M. Wt: 272.08 g/mol
InChI Key: XTICVRDHMGWBHY-UHFFFAOYSA-N
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Description

Methyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C11H7Cl2NO3. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichlorobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization with hydroxylamine hydrochloride . The reaction conditions usually include refluxing in methanol for several hours to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are more environmentally friendly can be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of Methyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C11H7Cl2NO3

Molecular Weight

272.08 g/mol

IUPAC Name

methyl 5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H7Cl2NO3/c1-16-11(15)9-5-10(17-14-9)7-3-2-6(12)4-8(7)13/h2-5H,1H3

InChI Key

XTICVRDHMGWBHY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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